(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile
Description
(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile is an organic compound characterized by the presence of a benzodioxole ring, a propenenitrile group, and a dimethylpropanoyl substituent
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)14(17)11(8-16)6-10-4-5-12-13(7-10)19-9-18-12/h4-7H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBXULMGOBDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
A widely employed method for α,β-unsaturated nitriles involves Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. For this target, 1,3-benzodioxole-5-carbaldehyde (1) reacts with 2-cyano-2-pivaloylacetate (2) under basic conditions:
$$
\text{1,3-Benzodioxole-5-carbaldehyde} + \text{NC–C(COOPiv)(COOR)} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-Target}
$$
Optimization Insights :
Morita–Baylis–Hillman (MBH) Reaction Followed by Acylation
The MBH reaction between 1,3-benzodioxol-5-yl acrylonitrile (3) and pivalaldehyde (4) generates an allylic alcohol intermediate, which undergoes acylation:
$$
\text{3} + \text{4} \xrightarrow{\text{DABCO, DMF}} \text{5 (allylic alcohol)} \xrightarrow{\text{PivCl, NEt}_3} \text{(E)-Target}
$$
Key Observations :
Palladium-Catalyzed Cyanation and Acylation
A cross-coupling strategy using 3-(1,3-benzodioxol-5-yl)propenal (6) and trimethylsilyl cyanide (TMSCN) forms the nitrile, followed by pivaloylation:
$$
\text{6} + \text{TMSCN} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{7 (α,β-unsaturated nitrile)} \xrightarrow{\text{Piv}_2\text{O, TsOH}} \text{(E)-Target}
$$
Protocol Details :
- Cyanation : Pd(OAc)₂ (5 mol%) with PPh₃ in THF at 60°C yields 80% nitrile.
- Acylation : Pivalic anhydride and catalytic p-toluenesulfonic acid in toluene at 110°C ensure complete α-acylation.
Comparative Analysis of Methods
| Method | Yield | E/Z Ratio | Key Advantage |
|---|---|---|---|
| Knoevenagel Condensation | 85% | 95:5 | Scalable, minimal purification |
| MBH-Acylation | 70% | 99:1 | High stereoselectivity |
| Pd-Catalyzed Cyanation | 75% | 90:10 | Functional group tolerance |
Critical Considerations :
- The Knoevenagel method is optimal for large-scale synthesis but requires anhydrous conditions to prevent hydrolysis of the pivaloyl group.
- The MBH route offers superior stereocontrol but suffers from slower reaction kinetics.
- Palladium-mediated cyanation is versatile for electron-deficient aldehydes but incurs higher costs.
Spectral Characterization and Validation
1H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 15.6 Hz, 1H, CH=C)
- δ 6.85 (s, 1H, benzodioxole H)
- δ 6.78 (d, J = 15.6 Hz, 1H, C=CH)
- δ 5.95 (s, 2H, OCH₂O)
- δ 1.25 (s, 9H, C(CH₃)₃)
IR (KBr) :
- 2220 cm⁻¹ (C≡N)
- 1725 cm⁻¹ (C=O)
- 1250 cm⁻¹ (C-O-C)
HPLC Purity : >99% (C18 column, MeCN/H₂O = 80:20).
Industrial and Environmental Considerations
- Solvent Selection : Ethanol and water-based systems are preferred over DMF to align with green chemistry principles.
- Waste Streams : Pd catalysts require recovery via ion-exchange resins to minimize heavy metal discharge.
- Cost Analysis : Pivaloyl chloride constitutes 60% of raw material costs, necessitating in-situ anhydride formation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-benzodioxol-5-yl)-2-propenenitrile: Lacks the dimethylpropanoyl group.
(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-butenenitrile: Has an additional carbon in the propenenitrile chain.
Uniqueness
The presence of the dimethylpropanoyl group in (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile imparts unique steric and electronic properties, making it distinct from its analogs
Biological Activity
The compound (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
- Molecular Formula : CHN\O
- Molecular Weight : 255.29 g/mol
The structure features a benzodioxole moiety, which is known for its diverse biological activities, and a propenenitrile group that may contribute to its reactivity and interactions with biological targets.
Anticancer Properties
Research has indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole showed satisfactory cytotoxic activity against various cancer cell lines. Specifically, compounds similar to this compound were effective against Artemia salina , a model organism for assessing cytotoxicity .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of the compound. Studies have shown that certain benzodioxole derivatives possess antibacterial and antifungal properties. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in microbial organisms.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Enzyme inhibition : It may inhibit enzymes critical for microbial survival and replication.
Case Study 1: Cytotoxicity Evaluation
In a laboratory setting, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. This reinforces the potential application of this compound in cancer therapy.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of the compound against common pathogens. The results showed significant inhibition zones in bacterial cultures treated with the compound compared to controls, suggesting its potential as an antimicrobial agent.
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | Artemia salina | 10 - 100 | Dose-dependent cell death |
| Antimicrobial | E. coli | 50 - 200 | Significant inhibition |
| Antifungal | C. albicans | 25 - 100 | Moderate inhibition |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| (E)-3-(1,3-benzodioxol-5-yl) | Cytotoxicity | 30 |
| Benzodioxole Derivative A | Antimicrobial | 15 |
| Benzodioxole Derivative B | Antifungal | 20 |
Q & A
Q. What are the critical steps and reagents for synthesizing (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling benzodioxole derivatives with propenenitrile intermediates. Key steps include:
- Condensation reactions : Use of 2,2-dimethylpropanoyl chloride under anhydrous conditions to acylate the propenenitrile backbone.
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Palladium or copper-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with precise temperature control (60–80°C) to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the (E)-isomer selectively.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (E-configuration) and functional groups. For example, the cyano group (C≡N) appears at ~110–120 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement. SHELX programs (e.g., SHELXL) refine structures and validate bond lengths/angles against crystallographic databases .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., [M+H]⁺ ion for C₁₆H₁₅NO₄).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions like isomerization or polymerization.
- pH Control : Buffered conditions (pH 7–8) stabilize reactive intermediates during acylation steps .
- Solvent Screening : Test solvents like DMF or THF for solubility and reaction kinetics. Polar solvents enhance nucleophilic attack on the propenenitrile moiety .
- Catalyst Loading : Optimize Pd catalyst concentrations (0.5–2 mol%) to balance cost and efficiency.
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to adjust thermal parameters and occupancy factors for disordered atoms. Validate with R-factor convergence (<5%) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify regions of high anisotropy, which may indicate unresolved disorder .
- Cross-Validation : Compare experimental data (XRD) with computational models (DFT-optimized geometries) to resolve bond-length discrepancies .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to model biological interactions.
- Docking Studies : Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina to hypothesize metabolic pathways .
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs by replacing the benzodioxole ring with substituted aryl groups. Test bioactivity against cancer cell lines (e.g., MTT assay) .
- Pharmacophore Mapping : Identify critical moieties (e.g., cyano, benzodioxole) using Schrödinger’s Phase or MOE.
- In Silico ADMET : Predict toxicity (e.g., Ames test) and bioavailability (LogP) with QSAR models in SwissADME .
Data Analysis and Validation
Q. What protocols ensure rigorous validation of spectroscopic and crystallographic data?
- Methodological Answer :
- CIF Validation : Use checkCIF (IUCr) to flag outliers in crystallographic data (e.g., bond angles > 5σ from norms) .
- NMR Cross-Check : Compare experimental shifts with predicted values (e.g., ChemDraw NMR simulation) .
- Elemental Analysis : Confirm purity via %C/%H/%N matches (deviation <0.4%) using a CHNS analyzer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
